molecular formula C13H13NO2S B14880649 Methyl [(4-methylquinolin-2-yl)sulfanyl]acetate

Methyl [(4-methylquinolin-2-yl)sulfanyl]acetate

Cat. No.: B14880649
M. Wt: 247.31 g/mol
InChI Key: GRJHPGDARKCPAL-UHFFFAOYSA-N
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Description

Methyl 2-((4-methylquinolin-2-yl)thio)acetate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 4-position and a thioacetate group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((4-methylquinolin-2-yl)thio)acetate typically involves the reaction of 4-methylquinoline-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-methylquinolin-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Electrophiles like bromine or nitronium ion, solvents like chloroform or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-((4-methylquinolin-2-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-((4-methylquinolin-2-yl)thio)acetate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the thioacetate group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity. These interactions can trigger various cellular pathways, ultimately leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-chloroquinolin-2-yl)thio)acetate
  • Methyl 2-((4-phenylquinolin-2-yl)thio)acetate
  • Methyl 2-((4-methoxyquinolin-2-yl)thio)acetate

Uniqueness

Methyl 2-((4-methylquinolin-2-yl)thio)acetate is unique due to the presence of the methyl group at the 4-position, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

methyl 2-(4-methylquinolin-2-yl)sulfanylacetate

InChI

InChI=1S/C13H13NO2S/c1-9-7-12(17-8-13(15)16-2)14-11-6-4-3-5-10(9)11/h3-7H,8H2,1-2H3

InChI Key

GRJHPGDARKCPAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)OC

Origin of Product

United States

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